2-Phenylpyrimidine-4-thiol
Description
Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemistry
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in chemistry and biology. researchgate.netmdpi.com Its derivatives are ubiquitous in nature, most notably as the core structures of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). mdpi.comgsconlinepress.com This natural prevalence has long inspired the synthesis and study of a vast array of pyrimidine analogues.
In contemporary chemistry, the significance of pyrimidine derivatives extends far beyond their biological origins. They are recognized as versatile pharmacophores, forming the structural basis for a wide range of therapeutic agents with diverse clinical applications. imist.maorientjchem.org The pyrimidine ring system is a key component in drugs developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. imist.mawjarr.com The ability of the pyrimidine scaffold to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a favored building block in medicinal chemistry and drug discovery programs. researchgate.net
Rationale for Academic Research on the 2-Phenylpyrimidine-4-thiol Scaffold
The academic interest in the this compound scaffold is driven by its unique combination of structural motifs: a stable pyrimidine core, a phenyl group at the 2-position, and a reactive thiol group at the 4-position. This specific arrangement offers several avenues for research and application.
The most distinguishing feature is the thiol (-SH) group at the C-4 position. This functional group is highly significant for several reasons:
Tautomerism: The compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (2-phenylpyrimidine-4(3H)-thione). researchgate.net This equilibrium can be influenced by the solvent polarity, with nonpolar solvents favoring the thiol form and polar solvents shifting the equilibrium toward the thione form. researchgate.net This property is crucial as the different tautomers can exhibit distinct reactivity and biological activity.
Reactivity and Synthetic Utility: The thiol group is a versatile handle for further chemical modification. It can be easily alkylated, oxidized, or used in coupling reactions to generate a library of new derivatives. nih.govchemimpex.com This makes this compound a valuable intermediate for synthesizing more complex molecules with potential applications in pharmaceuticals and agrochemicals. chemimpex.com
Coordination Chemistry: The thiol group and the nitrogen atoms of the pyrimidine ring can act as ligands, coordinating with metal ions. This has led to the synthesis of coordination polymers with interesting structural and photoluminescent properties. chemimpex.comrsc.org
Biological Activity: The presence of a sulfur atom in heterocyclic scaffolds is often associated with a range of biological activities. Thiol-containing pyrimidines have been investigated for their antimicrobial and anticancer properties. imist.maajrcps.comorientjchem.org
The combination of these features makes this compound a compelling target for academic research, offering possibilities in synthetic methodology development, medicinal chemistry, and materials science.
Historical Context of Pyrimidine-4-thiol (B7810261) Research
The study of pyrimidine-4-thiols is intrinsically linked to the broader history of pyrimidine chemistry, which dates back to the 19th century with the isolation of alloxan (B1665706) from the oxidation of uric acid. gsconlinepress.com The development of synthetic routes to the pyrimidine core paved the way for the creation of countless derivatives, including those bearing sulfur functionalities.
The synthesis of pyrimidine thiones (the predominant tautomer of pyrimidine thiols in many conditions) has evolved significantly over the years, with researchers developing more efficient, versatile, and environmentally benign methods.
One of the most classical and widely used methods is the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with thiourea (B124793). wjarr.com A prominent variation of this approach is the reaction between α,β-unsaturated ketones, known as chalcones, and thiourea in the presence of a base. ajrcps.comresearchgate.netekb.eg This method allows for the synthesis of a wide variety of 4,6-diaryl-dihydropyrimidine-2(1H)-thiones.
| Method | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Pinner Synthesis Analogue | 1,3-Dicarbonyl Compound + Thiourea | Basic (e.g., Sodium Ethoxide) | Classical, versatile for various substitution patterns. | wjarr.com |
| Chalcone Cyclocondensation | Chalcone (α,β-Unsaturated Ketone) + Thiourea | Basic (e.g., KOH, NaOH) or Catalytic (e.g., PPh₃), often in ethanol. | Access to highly substituted dihydropyrimidines, readily available starting materials. | nih.govajrcps.comekb.egresearchgate.net |
| From Enaminonitriles | Enaminonitrile + Carbon Disulfide (CS₂) | Basic (e.g., Sodium Methoxide) | Provides access to specific substitution patterns. | gsconlinepress.comgrowingscience.com |
| From Dibenzoyl Methanes | 2-Hydroxy substituted Dibenzoyl Methane + Thiourea | High temperature, often in a high-boiling solvent like ethylene (B1197577) glycol. | Specific route for certain substituted pyrimidine-2-thiols. | orientjchem.org |
Over time, research has focused on improving these methods by introducing new catalysts (e.g., triphenylphosphine, magnesium ferrite) to enhance yields and shorten reaction times, as well as employing greener reaction conditions like microwave irradiation or solvent-free reactions. imist.maresearchgate.netresearchgate.net
The applications of pyrimidine-4-thiol derivatives have expanded from initial structural and reactivity studies to diverse areas of scientific investigation. The inherent biological potential of the pyrimidine nucleus spurred early interest in these compounds as potential therapeutic agents.
| Discipline | Application/Research Focus | Key Findings | Reference |
|---|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Certain pyrimidine-thiol derivatives show significant activity against various bacterial and fungal strains. | imist.maajrcps.comorientjchem.org |
| Medicinal Chemistry | Anticancer Agents | The pyrimidine scaffold is a core component of many anticancer drugs; thiol derivatives are explored for novel mechanisms of action. | imist.manih.gov |
| Medicinal Chemistry | Enzyme Inhibition | Investigated as inhibitors for various enzymes, contributing to the understanding of biochemical pathways. | chemimpex.com |
| Materials Science | Coordination Polymers | Serve as ligands for metals (e.g., CuI) to form coordination polymers with potential photoluminescent properties. | rsc.org |
| Analytical Chemistry | Metal Ion Detection | Used as reagents for the detection and quantification of metal ions. | chemimpex.com |
The development of modern analytical techniques allowed for a deeper understanding of their fundamental properties, such as the azide-tetrazole tautomerism in related azido-pyrimidines, which has parallels in the thione-thiol system of this compound. researchgate.net More recently, the focus has shifted towards creating functional materials. The ability of the thiol and pyrimidine nitrogens to coordinate with metals has been exploited to construct novel coordination polymers, demonstrating that the applications of these scaffolds are continually evolving with advances in chemical sciences. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-pyrimidine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGIQHLZKVLKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304143 | |
| Record name | 2-Phenyl-4(3H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33630-21-6 | |
| Record name | 2-Phenyl-4(3H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33630-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-4(3H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylpyrimidine 4 Thiol and Its Analogues
Conventional Synthetic Approaches
Traditional methods for synthesizing the pyrimidine (B1678525) core of these compounds have been well-established and are still widely used. These approaches typically involve the stepwise formation of the heterocyclic ring from acyclic precursors.
Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. These reactions involve the formation of the heterocyclic ring from one or more acyclic components that provide the necessary atoms for the ring structure.
A prevalent and classical method for the synthesis of 4-thiol-substituted pyrimidines is the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiourea (B124793). arabjchem.orgresearchgate.netnih.gov This [3+3] cyclocondensation reaction typically proceeds under basic conditions. nih.gov The chalcone, which can be readily synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde, provides a three-carbon fragment. Thiourea serves as the N-C-N dinucleophile, providing the remaining atoms for the pyrimidine ring. nih.gov
The reaction mechanism involves the initial Michael addition of thiourea to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to afford the dihydropyrimidine (B8664642) derivative. This intermediate then undergoes oxidation to yield the final aromatic pyrimidine-4-thiol (B7810261). Various bases, such as sodium hydroxide, potassium hydroxide, and sodium ethoxide, are commonly employed to facilitate the reaction, often in an alcoholic solvent like ethanol. researchgate.netnih.gov The use of ultrasound irradiation has been shown to significantly reduce reaction times and improve yields in some cases. nih.gov
For instance, the reaction of appropriately substituted chalcones with thiourea in the presence of a base provides a direct route to various 2-thioxo- or 2-mercaptopyrimidines. researchgate.netd-nb.info A study reported the synthesis of 6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-thiol) by treating a bis-chalcone with thiourea using magnesium ferrite (B1171679) nanoparticles as a reusable heterogeneous catalyst in refluxing ethanol, achieving good yields. imist.ma
Table 1: Examples of Chalcone Cyclocondensation with Thiourea
| Chalcone Precursor | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Not specified | Not specified | Not specified | 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | Not specified | d-nb.info |
| Ferrocene-chalcone derivatives | Sodium ethoxide | Ethanol | 50 °C | Ferrocene-containing pyrimidine-2(1H)-thiones | 85-94 | nih.gov |
| Substituted Chalcones | KOH | Ethanol | Ultrasound (20-29 min) | Substituted pyrimidine-2(1H)-thiones | 73-82 | nih.gov |
| Bis-chalcone | Not specified | Not specified | Not specified | Bis-pyrimidine | 70 | nih.gov |
| 2-Hydroxy substituted dibenzoyl methane | Not specified | Ethylene (B1197577) glycol | Not specified | 2-thiol pyrimidines | Not specified | orientjchem.org |
Another important cyclocondensation strategy involves the reaction of various carbonyl compounds with amidine hydrochlorides. rsc.orgpsu.edu Benzamidine (B55565) hydrochloride, for example, can react with α,β-unsaturated ketones in the presence of a base to form 2-phenylpyrimidine (B3000279) derivatives. psu.edu This method is versatile, allowing for the introduction of the phenyl group at the 2-position of the pyrimidine ring directly from the amidine precursor. The reaction of α,β-unsaturated ketones with benzamidine hydrochloride in the presence of a base like potassium carbonate has been reported to yield 2-phenylpyrimidines. psu.edu
A study detailed the synthesis of 4-isobutyl-2-phenylpyrimidine-5-carbonitrile by reacting an α,β-unsaturated α-cyanoketone with benzamidine hydrochloride in refluxing ethanol, resulting in a 70% yield. nih.gov This approach highlights the utility of amidines in constructing specifically substituted pyrimidines.
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical. While specific examples for the direct synthesis of 2-phenylpyrimidine-4-thiol via MCRs are less commonly reported, the general strategy has been applied to synthesize related pyrimidine structures. For instance, a four-component, one-pot reaction of ethyl cyanoacetate, salicylaldehyde, 3-hydroxybenzaldehyde, and ammonium (B1175870) acetate (B1210297) has been used to synthesize coumarin-fused pyrimidines. researchgate.net The Hantzsch reaction, a classic MCR, condenses an aldehyde, a β-keto ester, and a nitrogen source to form dihydropyridines, a strategy that can be adapted for pyrimidine synthesis. frontiersin.org
Modern synthetic chemistry has increasingly relied on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are invaluable for the synthesis of aryl-substituted heterocycles. mdpi.com These methods are particularly useful for the late-stage functionalization of a pre-formed pyrimidine ring. For the synthesis of 2,4-diarylpyrimidines, a dihalogenated pyrimidine can be used as a substrate, with sequential or regioselective cross-coupling reactions introducing the aryl groups.
Research has shown that the C2-position of 2,4-dihalopyrimidines can be selectively coupled with thiols using palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands. nih.gov This C2-selective C-S cross-coupling is noteworthy because substitution reactions on 2,4-dihalopyrimidines typically favor the C4 position. nih.gov This method allows for the direct introduction of a thiol group at the C2 position, or alternatively, an aryl group at C2 followed by functionalization at C4.
In a related context, the synthesis of 2,4-diarylpyrimidines has been achieved from 2-thiouracil (B1096) through two orthogonal cross-coupling reactions, demonstrating the power of these methods in building complex pyrimidine structures. mdpi.com Furthermore, the Suzuki coupling reaction of aryl chlorides with phenylboronic acid, catalyzed by palladium on carbon (Pd/C) under microwave irradiation, provides a general route to arylated pyrimidines. mdpi.com
Regioselective Synthesis of 2,4-Diarylpyrimidines via Cross-Coupling
Selective Methylsulfanyl Discrimination Methods
In the synthesis of this compound analogues, the selective manipulation of a methylsulfanyl (-SMe) or methylsulfonyl (-SO2Me) group is a key strategic consideration. The methylsulfanyl group can be introduced into the pyrimidine ring system, for instance, by reacting a dichloropyrimidine precursor with sodium methanethiolate. nih.gov This creates a substrate, such as 4-chloro-6-(methylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine, where subsequent reactions can be directed. nih.gov
The differentiation in reactivity between a C-S (thioether) bond and a C-Cl bond allows for selective substitution. Nucleophiles will preferentially displace the chloro group, leaving the methylthio group intact for later modification if needed. Furthermore, the methylsulfanyl group itself can be a precursor to other functionalities. Oxidation of the methylthio group to a methylsulfonyl group significantly alters its electronic properties, turning it into a good leaving group, which can then be displaced by various nucleophiles. This two-step process of introduction followed by oxidation and displacement provides a versatile method for functionalizing the pyrimidine core. This strategic approach is crucial for creating a diverse library of pyrimidine derivatives by allowing for the stepwise and selective introduction of different substituents at specific positions on the pyrimidine ring. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical production, are increasingly being applied to the synthesis of pyrimidine derivatives. jmaterenvironsci.comrsc.org These approaches focus on developing protocols that are not only efficient but also environmentally benign, often involving the use of safer solvents, reusable catalysts, and milder reaction conditions. rsc.orgresearchgate.net The application of green strategies opens up numerous possibilities for the eco-friendly synthesis of a wide array of organic and pharmaceutical compounds, including pyrimidine-based structures. jmaterenvironsci.com
Utilization of Heterogeneous Catalysts
A significant advancement in the green synthesis of pyrimidine derivatives involves the use of heterogeneous catalysts. rsc.org Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their recovery and reuse. rsc.org This reusability is a cornerstone of green chemistry, reducing waste and operational costs.
Among the various heterogeneous catalysts, magnetically separable nanocatalysts have emerged as a particularly effective option. lp.edu.uaresearchgate.net Magnesium ferrite (MgFe2O4) nanoparticles are a prime example, demonstrating high catalytic activity in the synthesis of pyrimidine derivatives, including pyrimidin-2-thiol analogues. lp.edu.uaderpharmachemica.com These nanocatalysts are synthesized via methods like combustion and can be used to facilitate multi-component reactions, which are themselves a green chemistry principle. lp.edu.uarsc.org
The synthesis of bis-pyrimidine thiols has been efficiently achieved by reacting a bis-chalcone precursor with thiourea in refluxing ethanol, catalyzed by MgFe2O4 nanoparticles. derpharmachemica.comimist.maimist.ma The superparamagnetic nature of these iron-based nanoparticles allows for their easy and efficient removal from the reaction vessel using an external magnet, making the catalyst readily available for subsequent reaction cycles with minimal loss of activity. lp.edu.uaderpharmachemica.com The combination of magnesium and iron in the ferrite structure is considered unique for its hyper-catalytic activity. lp.edu.ua
Table 1: Synthesis of a 6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-thiol) Analogue using MgFe₂O₄ Catalyst
| Reactants | Catalyst | Solvent | Conditions | Yield | Source |
| Bis-chalcone, Thiourea | MgFe₂O₄ (10 mmol%) | Ethanol | Reflux | 85-90% | derpharmachemica.com, imist.ma |
The adoption of green chemistry protocols, particularly those employing heterogeneous nanocatalysts like MgFe2O4, offers numerous advantages over traditional synthetic methods. rsc.orgrsc.org These benefits are central to the development of sustainable chemical manufacturing processes.
Key Advantages of Green Synthesis:
Reduced Reaction Time: Many green protocols, including those using microwave irradiation or efficient nanocatalysts, significantly shorten reaction times. researchgate.netderpharmachemica.comsemanticscholar.org
High Product Yields: These methods frequently result in excellent product yields, often exceeding 90%. rsc.orgresearchgate.net
Catalyst Reusability: Magnetically separable catalysts like MgFe2O4 can be recovered and reused for multiple cycles without a significant drop in performance, reducing waste and cost. lp.edu.uaijsrst.com
Simplified Work-up: The ease of catalyst separation and often cleaner reaction profiles simplify the product purification process, sometimes eliminating the need for column chromatography. rsc.orgresearchgate.net
Environmentally Benign: The use of non-toxic, green solvents like water or ethanol, or the elimination of solvents altogether, minimizes environmental impact. jmaterenvironsci.comrsc.org
Table 2: Comparison of Reaction Parameters in Pyrimidine Synthesis
| Method | Catalyst | Reaction Time | Key Advantages | Source |
| Green Protocol | MgFe₂O₄ Nanoparticles | Short | Reusable catalyst, high yield, easy work-up | derpharmachemica.com, imist.ma |
| Green Protocol | Vanadium Oxide/Fluorapatite | 25-30 min | Mild conditions, green solvent, no chromatography | rsc.org |
| Green Protocol | Microwave Heating (Catalyst-free) | Short | Operational simplicity, solvent is glycerol (B35011) | researchgate.net |
| Traditional Methods | Homogeneous catalysts/harsh reagents | Often longer | - | mdpi.com |
Solvent-Free and Milder Reaction Condition Development
A key objective in green chemistry is the reduction or elimination of volatile and toxic organic solvents. mdpi.com This has led to the development of solvent-free reaction conditions, often utilizing techniques like mechanical grinding or solid-state reactions. mdpi.com For instance, an eco-friendly method for the iodination of pyrimidine derivatives has been developed using solid iodine and silver nitrate (B79036) under solvent-free grinding conditions, achieving high yields in just 20-30 minutes. mdpi.com
Similarly, syntheses using magnetically separable nanocatalysts can often be performed under solvent-free conditions. ijsrst.com The development of protocols that operate under milder conditions, such as at room temperature or with less reactive reagents, further contributes to the green credentials of a synthetic process. rsc.org The use of alternative, non-toxic solvents like water or glycerol is another widely adopted strategy to make the synthesis of pyrimidine derivatives more environmentally friendly. jmaterenvironsci.comresearchgate.net
Molecular Structure and Spectroscopic Characterization in Research
Advanced Spectroscopic Elucidation Techniques
The precise arrangement of atoms and functional groups within 2-Phenylpyrimidine-4-thiol is unraveled through the application of sophisticated spectroscopic methods. These techniques provide a detailed "fingerprint" of the molecule, allowing for unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy offer invaluable insights into the chemical environment of each atom within this compound.
Proton NMR spectroscopy provides information about the different types of protons present in a molecule and their neighboring atoms. In the case of substituted pyrimidine-2-thiols, the chemical shifts observed are characteristic of the electronic environment of the protons. For instance, the proton of the pyrimidine (B1678525) ring in a related compound, 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol, appears as a singlet at 7.41 ppm. nih.gov The aromatic protons from the phenyl and substituted phenyl rings typically resonate in the multiplet region between 7.83 and 8.25 ppm. nih.gov Furthermore, the thiol proton (SH) gives rise to a singlet, which in the case of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol is observed at 3.06 ppm. nih.gov In another example, 4-(6-methoxybenzofuran-2-yl)-6-(4-nitrophenyl) pyrimidine-2-thiol (B7767146), the thiol proton appears as a singlet at a significantly downfield-shifted value of 12.5 ppm. innovareacademics.in
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Substituted Pyrimidine-2-thiol Analogs
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Ar-H | 7.83-8.25 | m | nih.gov |
| CH of pyrimidine ring | 7.41 | s | nih.gov |
| SH | 3.06 | s | nih.gov |
| SH | 12.5 | s | innovareacademics.in |
Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is for structurally related compounds and provides an expected range for the titular compound.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring and the attached phenyl group are indicative of their electronic environment. For a related compound, 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol, the carbon atom of the C=S group (thione) resonates at a characteristic downfield position of 181.4 ppm. nih.gov The carbons of the pyrimidine ring appear in the range of 103.1 to 163.5 ppm. nih.gov Specifically, the carbon atoms in the pyrimidine ring of a similar structure, 4-(6-methoxybenzofuran-2-yl)-6-(4-nitrophenyl) pyrimidine-2-thiol, show signals at 103.6, 164.6, and 166.2 ppm, with the C=S carbon at 181.5 ppm. innovareacademics.in The aromatic carbons of the phenyl group typically appear between 121.7 and 146.3 ppm. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Substituted Pyrimidine-2-thiol Analogs
| Carbon Environment | Chemical Shift (δ, ppm) | Reference |
| C=S (Thione) | 181.4 | nih.gov |
| Pyrimidine Ring Carbons | 103.1, 160.1, 163.2, 163.5 | nih.gov |
| Aromatic Carbons | 121.7, 125.3, 127.4, 128.3, 129.6, 130.1, 132.2, 139.6, 146.3 | nih.gov |
| C=S (Thione) | 181.5 | innovareacademics.in |
| Pyrimidine Ring Carbons | 103.6, 164.6, 166.2 | innovareacademics.in |
Note: The presented data is for structurally related compounds and serves as a reference for the expected chemical shifts in this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The thiol (S-H) group exhibits a characteristic stretching vibration in the IR spectrum. In the case of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol, a distinct S-H stretching band is observed at 2597 cm⁻¹. nih.gov The corresponding C-S stretching vibration for this compound appears at 709 cm⁻¹. nih.gov The position of the S-H stretching band can be influenced by hydrogen bonding. mdpi.com
The pyrimidine ring gives rise to several characteristic vibrational modes in the IR spectrum. These include C=N and C=C stretching vibrations. For a related pyrimidine derivative, 4-(6-methoxybenzofuran-2-yl)-6-(4-nitrophenyl) pyrimidine-2-thiol, a C=N stretching vibration is observed at 1625 cm⁻¹. innovareacademics.in In another example, 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol, the C=N stretching vibration of the pyrimidine ring is found at 1701 cm⁻¹, while a C=C stretching vibration is noted at 1570 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are also typically observed in the region of 3130-2946 cm⁻¹. innovareacademics.in
Table 3: Characteristic IR Absorption Frequencies for Substituted Pyrimidine-2-thiol Analogs
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| S-H stretch | 2597 | nih.gov |
| C-S stretch | 709 | nih.gov |
| C=N stretch (pyrimidine) | 1701 | nih.gov |
| C=C stretch (pyrimidine) | 1570 | nih.gov |
| C=N stretch (pyrimidine) | 1625 | innovareacademics.in |
| Ar-CH stretch | 3130-2946 | innovareacademics.in |
Note: This data is based on structurally related compounds and indicates the expected regions for the vibrational modes of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns. sfrbm.org For thiol-containing compounds like this compound, mass spectrometry helps in identifying the parent molecule and its various modified forms. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, minimizing fragmentation and typically showing the molecular ion peak. sfrbm.org In the analysis of pyrimidine derivatives, ESI-MS is frequently used to confirm the molecular weight of newly synthesized compounds. mdpi.comnih.gov For instance, in the ESI-MS analysis of a related compound, (6,6'-(1,4-phenylene)bis(4-phenylpyrimidine-2-thiol)), a notable fragmentation observed was the loss of a phenyl group. imist.ma Similarly, for this compound, ESI-MS would be expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to its molecular weight, along with potential fragments resulting from the loss of the phenyl group or other moieties.
Table 1: Representative ESI-MS Data for a Phenylpyrimidine Thiol Derivative
| Compound | Molecular Formula | Calculated m/z | Observed Ion | Fragmentation |
| (6,6'-(1,4-phenylene)bis(4-phenylpyrimidine-2-thiol)) | C₂₆H₁₈N₄S₂ | 450.1 | M⁺-phenyl | 339 |
Data sourced from a study on a related bis-pyrimidine thiol compound. imist.ma
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the analysis of thiols by GC-MS can be challenging due to their reactivity and potential for poor chromatographic behavior, derivatization techniques are often employed to improve analysis. mdpi.com In a study of the related compound 4-phenylimidazole-2-thiol, the fragmentation pattern in GC-MS was found to be consistent with its proposed chemical structure, confirming its identity. orientjchem.org For this compound, GC-MS analysis would provide a retention time characteristic of the compound and a mass spectrum detailing its specific fragmentation pattern upon electron ionization, which serves as a molecular fingerprint.
Liquid Secondary Ion Mass Spectrometry (LSIMS) is a soft ionization technique where a high-energy beam of primary ions bombards a sample dissolved in a liquid matrix, such as glycerol (B35011), leading to the desorption of secondary ions from the sample. wikipedia.org This method is particularly useful for non-volatile and thermally labile molecules. Unexpected interactions with the matrix can sometimes occur; for example, studies on pyranosyl mercaptans using a thioglycerol matrix revealed reactions likely involving radical mechanisms. csic.es While specific LSIMS data for this compound is not prevalent in recent literature, the technique remains a viable option for obtaining mass spectra of the intact molecule, especially when derivatized or as part of a larger, less volatile structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about conjugated systems within a molecule. shimadzu.com The absorption peaks are influenced by the molecular framework and the presence of various functional groups. shimadzu.com For aromatic compounds like this compound, the π-system of the pyrimidine and phenyl rings gives rise to characteristic absorption bands.
The UV-Vis spectrum of benzene (B151609), a core component of the target molecule, shows primary and secondary absorption bands around 200 nm and 253 nm, respectively. The introduction of substituents on the benzene or pyrimidine ring can cause a shift in these absorption peaks to longer wavelengths (a bathochromic or red shift). shimadzu.com For example, studies on 2'-Methoxyacetophenone, which also contains a substituted benzene ring, show two main absorption maxima around 250 nm and 310 nm. csic.es Similarly, the UV-Vis spectrum of this compound is expected to display characteristic absorption bands influenced by the phenyl and thione/thiol groups attached to the pyrimidine core.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Chromophore System | Expected Absorption Region (λmax) | Transition Type |
| Phenyl Ring | ~204 nm, ~255 nm | π → π |
| Pyrimidine Ring | ~243 nm, ~290-340 nm | π → π, n → π |
| Phenylpyrimidine Conjugated System | Shifted to longer wavelengths (>260 nm) | π → π |
Note: Actual λmax values can vary depending on the solvent used.
X-ray Diffraction Studies for Solid-State Structures
In a notable study, coordination polymers were synthesized using 4-phenylpyrimidine-2-thiol (B1586811) (an alternative name for this compound) and copper iodide. rsc.org Single-crystal X-ray crystallography of the resulting complexes revealed detailed information about how the ligand coordinates with the metal centers through its nitrogen and sulfur atoms. rsc.org For example, complex 1 , [{Cu(μ3-I)}2(phpym)]n, demonstrated a 2D network structure. Such studies are crucial for understanding the supramolecular chemistry and material properties of compounds derived from this compound.
Furthermore, X-ray diffraction has been used to confirm the structures of different tautomers of pyrimidine derivatives in the solid state, such as the azide (B81097) and tetrazole forms of 2-azido-6-phenylpyrimidin-4(3H)-one. researchgate.net This is highly relevant as this compound can exist in tautomeric equilibrium with 2-phenylpyrimidine-4(3H)-thione.
Table 3: Crystallographic Data for a Coordination Polymer Derived from 4-Phenylpyrimidine-2-thiol
| Parameter | Complex 1: [{Cu(μ3-I)}2(phpym)]n |
| Chemical Formula | C₂₁H₁₆Cu₂I₂N₄ |
| Formula Weight | 749.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.164(2) |
| b (Å) | 14.881(3) |
| c (Å) | 12.399(3) |
| β (°) | 108.89(3) |
| Volume (ų) | 2122.3(8) |
| Z | 4 |
Data from a study on a copper(I) coordination polymer incorporating the bphpym ligand, derived from 4-phenylpyrimidine-2-thiol. rsc.org
Reactivity and Derivatization Strategies of 2 Phenylpyrimidine 4 Thiol
Reactivity of the Thiol Functional Group
The thiol (-SH) group is a key determinant of the reactivity of 2-phenylpyrimidine-4-thiol, rendering it a versatile building block in organic synthesis.
The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, making it a potent nucleophile. This nucleophilicity allows it to readily participate in various reactions, particularly S-alkylation and S-acylation, by attacking electrophilic centers. These reactions are fundamental for the synthesis of a wide array of derivatives.
The reactivity of the thiol group is influenced by the electronic properties of the pyrimidine (B1678525) ring. The electron-withdrawing nature of the pyrimidine ring can enhance the acidity of the thiol proton, facilitating the formation of the more nucleophilic thiolate anion (S-) under basic conditions. This thiolate is a significantly stronger nucleophile than the neutral thiol.
Common nucleophilic reactions involving pyrimidine thiols include:
S-Alkylation: Reaction with alkyl halides in the presence of a base to form thioethers.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Reaction with Epoxides: Ring-opening of epoxides to yield β-hydroxy thioethers.
The course of these reactions can often be controlled by carefully selecting the reaction conditions, such as the solvent, temperature, and the nature of the base used. For instance, in the synthesis of various heterocyclic systems, pyrimidine-2-thiol (B7767146) has been shown to react with different nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) and piperidine (B6355638) under specific experimental conditions. researchgate.net
The nucleophilic character of thiol groups is a cornerstone of bioconjugation strategies, where the thiol side chain of cysteine residues in proteins exhibits superior nucleophilicity, enabling chemoselective modifications. nih.gov
The thiol group of this compound is susceptible to oxidation, a reaction that can lead to the formation of a disulfide bond (S-S). This conversion from a thiol to a disulfide is a redox process. libretexts.org The oxidation of two thiol molecules results in the formation of a symmetrical disulfide.
The formation of disulfide bridges is a critical process in various chemical and biological systems. In proteins, for example, disulfide bonds between cysteine residues are essential for stabilizing their three-dimensional structures. libretexts.orgwikipedia.org The interconversion between the free thiol (reduced form) and the disulfide (oxidized form) is a reversible redox reaction. libretexts.org
Various oxidizing agents can facilitate this transformation, ranging from mild reagents like air (oxygen) to stronger ones such as hydrogen peroxide, halogens, or potassium ferricyanide. researchgate.net The choice of oxidant and reaction conditions can influence the efficiency and selectivity of the disulfide bond formation. Thiol-disulfide exchange reactions, where a thiolate attacks a disulfide bond, are also a common pathway for the formation and rearrangement of disulfide linkages. libretexts.orgwikipedia.orgnih.gov This process involves a series of S_N2-like displacement events where sulfur atoms act as both nucleophile and leaving group. libretexts.org
In a laboratory setting, reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) are often used to prevent the unwanted oxidation of thiols and to cleave disulfide bonds. libretexts.org
This compound can exist in two tautomeric forms: the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond). This phenomenon is known as thione-thiol tautomerism. The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the pyrimidine ring.
Studies on similar heterocyclic thiols, such as 2-mercaptopyrimidines, have shown that the position of the tautomeric equilibrium is significantly affected by the polarity of the solvent. researchgate.net Generally, polar solvents tend to favor the more polar thione form, while non-polar solvents stabilize the thiol form. researchgate.net This is attributed to the different solvation energies of the two tautomers.
Spectroscopic techniques like UV-Vis and NMR spectroscopy, as well as computational methods, are commonly employed to study this tautomerism. researchgate.netjocpr.com For instance, changes in the absorption spectra in different solvents can provide evidence for the shift in the tautomeric equilibrium. researchgate.net Quantum chemical calculations can also offer insights into the relative stabilities of the tautomers in the gas phase and in solution. researchgate.net In the gas phase, the thiol tautomer is often found to be more stable, whereas in polar solvents, the thione form becomes more stabilized. researchgate.net
The quantitative analysis of tautomeric mixtures can be challenging, but methods like HPLC-MS have been used to determine the relative abundance of thione and thiol forms in solution. jocpr.com
| Tautomer | Favored in | Key Structural Feature |
| Thiol | Non-polar solvents, Gas phase | C-SH bond |
| Thione | Polar solvents | C=S bond, N-H bond |
Derivatization for Enhanced Research Utility
The modification of the thiol group in this compound through derivatization is a powerful strategy to create new molecules with tailored properties for various research applications.
The high reactivity of the thiol group makes it an excellent handle for chemical modification. Derivatization strategies often aim to:
Introduce new functional groups to alter solubility, lipophilicity, or other physicochemical properties.
Attach fluorescent or other reporter tags for detection and imaging purposes.
Link the molecule to other chemical entities, such as polymers, biomolecules, or solid supports.
Create libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Common derivatization reactions, as mentioned earlier, include S-alkylation and S-acylation. Another important strategy is the formation of mixed disulfides through thiol-disulfide exchange reactions. csic.es
A particularly important and widely used reaction for thiol derivatization is the Michael addition of the thiol to the carbon-carbon double bond of a maleimide (B117702) ring. Maleimides, especially N-substituted maleimides, are excellent Michael acceptors and react with thiols under mild conditions with high selectivity to form a stable thioether linkage. ucl.ac.be
This reaction is extensively used in bioconjugation to label proteins and peptides at cysteine residues. nih.gov The high reactivity and specificity of the maleimide-thiol reaction allow for the precise attachment of probes, drugs, or other molecules to biological targets. The reaction proceeds readily at or near neutral pH.
The general reaction scheme involves the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring.
| Reactant 1 | Reactant 2 | Product Type | Key Reaction |
| This compound | N-Substituted Maleimide | Thioether adduct | Michael Addition |
The resulting succinimide (B58015) thioether is generally stable. However, the stability of the conjugate can sometimes be a concern, with possibilities of retro-Michael reactions or thiol exchange, especially in vivo. nih.gov This has led to the development of "next-generation maleimides" and other strategies to form more stable conjugates. kcl.ac.uk Despite this, the reaction of thiols with N-substituted maleimides remains a cornerstone of covalent modification and derivatization in chemical and biological research. ucl.ac.be
Strategies for Thiol Derivatization
Reactions with Active Halogens
The thiol group of this compound is highly nucleophilic and readily participates in reactions with various electrophiles, including compounds with active halogen atoms. This reactivity is commonly exploited for S-alkylation and S-arylation, leading to the formation of stable thioether derivatives. Such reactions are fundamental in modifying the compound's structure to explore structure-activity relationships (SAR).
For instance, the reaction of pyrimidine-thiols with halogenated compounds is a key step in the synthesis of more complex molecules. A common transformation involves the S-methylation of a pyrimidine thiol to yield a methylthio-pyrimidine derivative. nih.gov This can be achieved using methyl iodide or other methylating agents. In a broader context, the reaction of a mercaptopyrimidine with an iodo-substituted pyrimidine, often catalyzed by copper, results in the formation of a thioether linkage between two pyrimidine rings, creating 2,5′-thiodipyrimidines. nih.govacs.org Similarly, reactions with substituted anilines under acidic conditions can form stable amine derivatives, and microwave-assisted methods can significantly reduce reaction times compared to conventional heating.
The general scheme for the S-alkylation/arylation of this compound with a halogen-containing reactant (R-X) can be depicted as a nucleophilic substitution where the thiolate anion attacks the electrophilic carbon bearing the halogen, displacing it to form a new carbon-sulfur bond.
Table 1: Examples of Reactions with Active Halogens This table is illustrative of the types of reactions pyrimidine thiols undergo.
| Reactant 1 (Thiol) | Reactant 2 (Halogen Compound) | Catalyst/Conditions | Product Type |
| 4-amino-2-mercaptopyrimidine | Iodo-pyridine derivative | CuI/neocuproine | Thioether |
| 2-thiol-pyrimidine derivative | Ethyl 2-chloro-3-oxobutanoate | Pyridine | Thiazole derivative |
| 4,6-dichloro-2-phenylpyrimidine precursor | Cysteine conjugate | C-S lyase / S-methyltransferase | Methylthio-pyrimidine |
Reactions with Aziridines
Aziridines, as strained three-membered heterocyclic compounds, are effective electrophiles that readily react with nucleophiles in ring-opening reactions. baranlab.org The thiol group of this compound can serve as a potent sulfur nucleophile to open the aziridine (B145994) ring. This reaction typically proceeds via a nucleophilic attack on one of the aziridine's ring carbons.
The regioselectivity of the ring-opening is influenced by steric and electronic factors of the aziridine and the reaction conditions. Under neutral or basic conditions, the nucleophilic attack generally occurs at the less substituted carbon of the aziridine ring. rsc.org The product of this reaction is a β-aminoethyl thioether derivative, which incorporates both the pyrimidine and the opened aziridine structures. This strategy provides a direct route to 1,2-aminosulfides, which are valuable structural motifs in bioactive molecules. The reaction introduces a flexible aminoethylthio side chain, offering new possibilities for derivatization and for modulating the pharmacological profile of the parent molecule. rsc.orgnih.gov
Modification of the Phenyl Ring and Pyrimidine Core
Strategic modification of the core structure of this compound is crucial for developing derivatives with specific functionalities. chemimpex.com These modifications can be targeted at either the phenyl ring or the pyrimidine nucleus, allowing for extensive structural diversity.
Modification of the Phenyl Ring: Substituents on the phenyl ring can be introduced either by using a substituted benzamidine (B55565) in the initial pyrimidine synthesis or by direct electrophilic substitution on the pre-formed 2-phenylpyrimidine (B3000279) scaffold. The synthesis of pyrimidine derivatives using substituted chalcones and guanidine (B92328) is a common method to introduce a wide variety of substituted aryl groups at positions 4 and 6 of the pyrimidine ring. ajol.info For example, derivatives with 4-methoxy and 4-nitro substitutions on the phenyl ring have been synthesized to evaluate their inhibitory effects on enzymes like cyclooxygenases. rsc.org Furthermore, replacing the phenyl ring with other aromatic systems, such as pyridine, has also been explored to optimize biological activity. nih.gov
Modification of the Pyrimidine Core: The pyrimidine ring itself offers several positions for modification. The C5 position is a frequent target for introducing substituents to modulate activity. acs.org For example, the synthesis of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines highlights the importance of the C5 group for achieving potency and selectivity in kinase inhibitors. acs.org Another key strategy involves the preparation of halogenated pyrimidine intermediates, such as 2,4-dichloropyrimidines, which can then undergo selective nucleophilic substitutions. nih.gov For instance, 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde (B12969124) serves as a versatile precursor for creating a variety of derivatives by reacting at the chloro and aldehyde functionalities. acs.org Suzuki coupling reactions are also employed to install phenyl groups at specific positions on the pyrimidine ring. acs.org
Synthesis of Novel Derivatives with Tailored Chemical Properties
The derivatization of this compound is often guided by the goal of creating molecules with tailored properties, particularly for biological applications. By systematically altering the structure, researchers can optimize characteristics such as enzyme inhibition, receptor binding, and antifungal activity. researchgate.netnih.gov
One prominent strategy involves designing derivatives to act as specific enzyme inhibitors. For example, a series of 2-phenylpyrimidine derivatives were designed and synthesized as novel inhibitors of CYP51, an important fungal enzyme. nih.gov Through several rounds of structural optimization, a lead compound was identified that exhibited potent antifungal activity, superior to the first-line drug fluconazole. nih.gov
In another study, 2-phenylpyrimidine coumarin (B35378) derivatives were synthesized as potential telomerase inhibitors for anticancer applications. researchgate.net The derivatives were screened for their ability to inhibit cancer cell proliferation, and structure-activity relationship studies identified a compound with significant telomerase-inhibiting activity. researchgate.net Molecular docking studies suggested that this derivative binds to the telomerase reverse transcriptase (TERT) through hydrogen bonding and hydrophobic interactions. researchgate.net
Modification of a related pyrimidine scaffold has also been used to develop inhibitors for Heat Shock Protein 70 (Hsp70). acs.org In this work, substituting a pyrimidine ring with a phenyl ring improved activity, which was attributed to stronger cation-π stacking interactions with an arginine residue in the protein's binding site. acs.org Further modifications, such as adding benzyloxy and aminomethyl groups, led to significant increases in potency. acs.org
Table 2: Examples of Novel Derivatives and Their Tailored Properties
| Parent Scaffold | Modification Strategy | Target | Result/Property | Reference |
| Phenylpyrimidine | Scaffold hopping and structural optimization | Fungal CYP51 | Potent antifungal activity | nih.gov |
| 2-Phenylpyrimidine | Hybridization with coumarin | Telomerase (TERT) | Inhibition of cancer cell proliferation | researchgate.net |
| Thiodipyrimidine | Substitution of pyrimidine with phenyl; addition of benzyloxy and aminomethyl groups | Heat Shock Protein 70 (Hsp70) | Enhanced binding affinity and potency | acs.org |
| 2-Aminopyrimidine | Condensation of substituted chalcones with guanidine | N/A (General Synthesis) | Creation of lipophilic diarylpyrimidines | ajol.info |
Coordination Chemistry of 2 Phenylpyrimidine 4 Thiol Ligands
Design and Synthesis of Metal Complexes
The creation of metal complexes with desired properties hinges on the rational design of ligands and the selection of appropriate synthetic methodologies. The 2-phenylpyrimidine-4-thiol framework provides a rich platform for such endeavors.
Ligand Design Principles Incorporating the Thiol Group
The thiol (-SH) group is a cornerstone in the design of this compound based ligands. Its presence introduces a soft donor atom (sulfur) which, in conjunction with the nitrogen atoms of the pyrimidine (B1678525) ring, allows for diverse coordination modes. This ambidentate nature, with both hard (nitrogen) and soft (sulfur) donor sites, makes these ligands capable of coordinating with a wide array of metal ions. researchgate.net
Synthesis Protocols for Transition Metal Complexes
The synthesis of transition metal complexes with this compound ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netnih.gov The choice of solvent, reaction temperature, and stoichiometry of the reactants can significantly influence the final product's structure and nuclearity. rsc.org
Copper(I) complexes of pyrimidine-thiolato ligands have been a subject of significant research. researchgate.net Solvothermal reactions of 5-phenylpyrimidine-2-thiol with copper(I) bromide have been shown to yield hexanuclear and tetranuclear clusters. rsc.org For instance, the reaction of CuI with bis(4-phenylpyrimidine-2-thio)alkane ligands, where the pyrimidine rings are connected by an alkane spacer, has led to the formation of a series of [Cu(n)I(n)]-based coordination polymers. rsc.org The length of the alkane spacer was found to control the final architecture of the coordination polymer, resulting in structures ranging from 2D networks to 1D double chains. rsc.orgrsc.org These complexes often exhibit interesting photoluminescent properties. rsc.org
| Ligand | Copper(I) Source | Resulting Complex Type | Reference |
| 5-phenylpyrimidine-2-thiol | CuBr | Hexanuclear and Tetranuclear Clusters | rsc.org |
| bis(4-phenylpyrimidine-2-thio)alkane | CuI | Coordination Polymers (1D and 2D) | rsc.orgrsc.org |
This compound and its derivatives readily form complexes with a range of divalent metal ions. researchgate.netnih.gov The synthesis of these complexes is often achieved by reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in an alcoholic medium. researchgate.netcu.edu.eg The resulting complexes have been characterized by various spectroscopic and analytical techniques. researchgate.netnih.govcu.edu.eg For example, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related ligand system, have been successfully synthesized and characterized. researchgate.netnih.gov In these complexes, the ligand typically acts as a bidentate chelating agent, coordinating through the sulfur atom of the thiol group and a nitrogen atom from the heterocyclic ring. researchgate.netsciforum.net The geometry of the resulting complexes can vary, with tetrahedral and square planar structures being commonly observed. researchgate.netnih.gov
| Metal Ion | Ligand System | Observed Geometry | Reference |
| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | researchgate.netnih.gov |
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | researchgate.netnih.gov |
| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | researchgate.netnih.gov |
| Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | researchgate.netnih.gov |
| Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | researchgate.netnih.gov |
The bridging capability of the thiolato group in this compound ligands is instrumental in the formation of multimetallic and polynuclear complexes. osaka-u.ac.jp These complex structures can range from simple dinuclear species to intricate polynuclear clusters and coordination polymers. osaka-u.ac.jpmdpi.com For instance, the reaction of 5-phenylpyrimidine-2-thiol with CuBr can lead to the formation of a 2D polymer, [Cu4(μ5-5-phpymt)2(μ-Br)2]n. rsc.org Similarly, the use of bis-chelating ligands, such as bis(4-phenylpyrimidine-2-thio)alkanes, has proven effective in constructing 1D and 2D coordination polymers with Cu(I) ions. rsc.orgrsc.org The nuclearity and dimensionality of these systems are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the specific structure of the ligand. mdpi.com
Structural Characterization of Coordination Complexes
The elucidation of the precise three-dimensional arrangement of atoms in these coordination complexes is paramount to understanding their properties and potential applications. Single-crystal X-ray diffraction is the most definitive technique for this purpose, providing detailed information on bond lengths, bond angles, and coordination geometries. rsc.orgrsc.org
Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial. researchgate.netsciforum.net IR spectroscopy helps in identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups, such as the C=N and C-S bonds, upon complexation. sciforum.netcu.edu.eg NMR spectroscopy, particularly for diamagnetic complexes, provides valuable information about the ligand's environment in the coordination sphere. sciforum.net Elemental analysis and mass spectrometry are routinely used to confirm the stoichiometry and composition of the synthesized complexes. rsc.orgcu.edu.eg For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are employed to probe the electronic structure and magnetic properties of the metal centers. acs.org
The structural data obtained from these characterization techniques reveal diverse coordination modes for the 2-phenylpyrimidine-4-thiolate ligand, including monodentate, bidentate, and various bridging modes, leading to the formation of mononuclear, dinuclear, and polynuclear structures with unique topologies. rsc.orgrsc.org
Computational Chemistry and Theoretical Modeling of 2 Phenylpyrimidine 4 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or an approximation of it, for a given arrangement of atoms. For a molecule like 2-phenylpyrimidine-4-thiol, these calculations are crucial for understanding its fundamental chemical nature.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. arabjchem.org It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules. DFT is used to optimize the molecular geometry and predict a variety of chemical properties. researchgate.netnih.gov
DFT calculations can predict the global reactivity descriptors of a molecule, which provide a quantitative measure of its chemical behavior. wjarr.com Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and the electrophilicity index (ω) are calculated to understand a molecule's stability and reactivity. wjarr.comresearchgate.net A small HOMO-LUMO gap generally signifies a more reactive molecule that is less stable to internal electron transfer. wjarr.comresearchgate.net Chemical hardness is a measure of resistance to changes in electron distribution, with softer molecules being more reactive. nih.gov The electrophilicity index quantifies the ability of a molecule to accept electrons. nih.gov
Table 1: Calculated Global Reactivity Descriptors for Pyrimidine (B1678525) Derivatives (Illustrative Data)
| Parameter | Description | Typical Value (eV) | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 | wjarr.comresearchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.0 to -3.5 | wjarr.comresearchgate.net |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 3.6 to 3.9 | wjarr.comresearchgate.net |
| Chemical Hardness (η) | Resistance to deformation of electron cloud; calculated as (ELUMO - EHOMO)/2. | 1.8 to 2.0 | wjarr.comresearchgate.net |
| Electrophilicity Index (ω) | Global electrophilic nature of the molecule. | 3.2 to 3.9 | wjarr.comresearchgate.net |
Note: The values presented are illustrative and based on studies of similar substituted pyrimidine-thiol derivatives. Actual values for this compound would require specific calculation.
For this compound, a significant aspect of its chemistry is the potential for thione-thiol tautomerism. The molecule can exist in two forms: the thiol form (containing a C-SH group) and the thione form (containing a C=S and N-H group). researchgate.net The absence of an S-H absorption band around 2550 cm-1 in FT-IR spectra and the presence of a C=S stretching band often indicate the prevalence of the thione form in the solid state. acs.org
DFT calculations are instrumental in determining the relative stability of these tautomers. By calculating the total energy of each form, researchers can predict which tautomer is more stable in the gas phase and in different solvents. researchgate.netresearchgate.net Ab initio calculations have shown that for related 2-mercaptopyrimidines, the thiol tautomer is often more stable in the gas phase, while the thione form becomes more stabilized in polar solvents due to intermolecular interactions. researchgate.net The equilibrium can be significantly shifted towards the thione form through self-association or in polar environments. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
The MEP is color-coded to show different potential values. Typically:
Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, this region is expected around the sulfur and nitrogen atoms. nih.gov
Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. nih.gov
Green and Yellow represent areas with intermediate or near-zero potential. nih.govwolfram.com
By analyzing the MEP map, one can infer the molecule's shape, size, and the distribution of charge, providing critical information about how it will interact with other molecules and where chemical reactions are most likely to occur. nih.govnih.gov
The study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. researchgate.net
HOMO: This orbital acts as an electron donor. The regions of the molecule where the HOMO is localized are the sites most likely to be attacked by electrophiles. researchgate.net
LUMO: This orbital acts as an electron acceptor. The regions where the LUMO is localized are the sites most susceptible to attack by nucleophiles. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more chemically reactive. researchgate.net For pyrimidine derivatives, the phenyl group often contributes to the extended conjugation of the system, influencing the electron density distribution and the energies of the frontier orbitals. In 4-phenylpyrimidine, the HOMO and LUMO distributions are often found to be similar, indicating the reactive zones of the molecule. researchgate.net
Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a single molecular structure, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.gov MD simulations are used to explore the conformational space of a molecule, revealing its flexibility and the different shapes it can adopt at a given temperature. nih.gov
For this compound, MD simulations can provide information on:
The rotational barrier of the phenyl group relative to the pyrimidine ring.
The flexibility of the thiol group.
By simulating the molecule's behavior over a period of time, MD can reveal the most populated (lowest energy) conformations and the pathways for transitioning between them. This information is critical for understanding how the molecule might fit into the active site of an enzyme or interact with other biological macromolecules, a process often studied through molecular docking, which is frequently validated with MD simulations. nih.govresearchgate.net
Applications in Advanced Materials and Catalysis
Catalytic Applications of 2-Phenylpyrimidine-4-thiol and its Complexes
The ability of this compound and related structures to act as ligands in coordination chemistry makes them valuable in the field of catalysis. These compounds can form stable complexes with various metal ions, which then function as active catalysts in a range of organic transformations. chiba-u.jp
Role as Catalysts in Organic Transformations
Complexes derived from pyrimidine-thiols are recognized for their catalytic prowess. For instance, Molybdenum(VI) complexes incorporating pyrimidine-2-thiolate ligands have been identified as effective homogeneous catalysts for oxygen atom transfer reactions, such as the reduction of perchlorate. rsc.org Similarly, Lanthanide(III) complexes with 4,6-dimethylpyrimidine-2-thionate have demonstrated high efficiency in catalyzing the cyclodimerization of isocyanates. nih.gov These examples underscore the catalytic potential inherent in the pyrimidine-thiol scaffold.
Copper complexes of phenyl-pyrimidine-thiolates are of particular interest. While research on the exact this compound is specific, studies on closely related isomers, such as copper(I) complexes of 5-phenylpyrimidine-2-thiolate, reveal significant photocatalytic activity. alberts.edu.in These complexes participate in reactions like the aerobic oxidative hydroxylation of arylboronic acids. alberts.edu.in
The broader class of copper-catalyzed reactions often involves the dehalogenation of aryl halides, a key step in Ullmann-type coupling reactions. acs.orgorganic-chemistry.org These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The efficiency of these copper-catalyzed processes can be significantly enhanced by ligands that stabilize the copper catalyst. acs.org Given the ability of pyrimidine-thiols to act as effective ligands, their copper complexes are strong candidates for facilitating such dehalogenation and coupling reactions. For example, dinuclear copper(II) complexes have been studied as biomimetic catalysts for various oxidation reactions. google.com
Table 1: Examples of Metal-Catalyzed Reactions with Pyrimidine-Thiol Ligands
| Catalyst/Ligand System | Metal Center | Reaction Type | Reference |
|---|---|---|---|
| Pyrimidine-2-thiolate Complex | Molybdenum(VI) | Perchlorate Reduction (Homogeneous) | rsc.org |
| 4,6-Dimethylpyrimidine-2-thionate Complex | Lanthanide(III) | Isocyanate Cyclodimerization | nih.gov |
| 5-Phenylpyrimidine-2-thiolate Complex | Copper(I) | Aerobic Oxidative Hydroxylation | alberts.edu.in |
The conversion of aryl halides to aryl nitriles is a crucial transformation in organic synthesis. alberts.edu.in Copper-catalyzed cyanation of aryl halides, an advancement of the traditional Rosenmund-von Braun reaction, provides an effective route to these products. organic-chemistry.orgtcichemicals.com For instance, a copper-catalyzed domino halogen exchange-cyanation process has been developed for aryl bromides, which simplifies product isolation and improves functional group compatibility. organic-chemistry.org A patent describes a method for converting iodobenzene (B50100) to benzonitrile (B105546) using copper cyanide and a diamine ligand. tcichemicals.com While the specific use of this compound as the catalyst for the conversion of iodobenzene to benzonitrile is not explicitly documented in the reviewed literature, the general effectiveness of copper-based systems in these cyanation reactions is well-established. rsc.orgorganic-chemistry.orgnih.gov These systems often rely on a copper source, like CuI, and a suitable ligand to facilitate the reaction. organic-chemistry.org
Investigation of Heterogeneous vs. Homogeneous Catalysis
The distinction between homogeneous and heterogeneous catalysis is crucial for practical applications, influencing factors like catalyst separation, reusability, and efficiency. nih.gov
Homogeneous catalysis , where the catalyst is in the same phase as the reactants, often offers high activity and selectivity. nih.gov An example is the use of Molybdenum(VI) complexes with pyrimidine-2-thiolate ligands, which are dissolved in the reaction medium to catalyze reductions. rsc.org
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which greatly simplifies catalyst recovery and recycling. organic-chemistry.orgnih.gov A notable example involves a derivative, (6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-thiol)), which was synthesized using magnesium ferrite (B1171679) (MgFe₂O₄) nanoparticles as a magnetically separable and reusable heterogeneous catalyst. This approach highlights a green chemistry perspective, providing an efficient and environmentally cleaner workup procedure. The choice between these two catalytic modes depends on the specific requirements of the chemical process, balancing the need for high activity with the practical advantages of easy separation. nih.gov
Material Science Applications
The structural characteristics of this compound and its analogs make them valuable building blocks in material science, particularly for developing materials with tailored electronic and optical properties.
Development of Novel Materials with Specific Electronic Properties
Pyrimidine (B1678525) derivatives are key components in the design of advanced materials. The π-deficient nature of the pyrimidine ring makes compounds like 4,6-dimethyl-2-phenylpyrimidine (B183152) effective electron-withdrawing components in "push-pull" systems, which are essential for optoelectronic applications.
The incorporation of the phenyl-pyrimidine-thiol scaffold into larger molecular structures or coordination complexes can lead to novel materials with specific functionalities. For instance, a related compound, 4-methyl-6-phenyl-pyrimidine-2-thiol, is noted for its role in creating materials with unique electronic properties suitable for advanced sensors and devices. chiba-u.jp Furthermore, copper(I) complexes of 5-phenylpyrimidine-2-thiolate have been synthesized that exhibit unique optical properties, including strong solvatochromic behavior and reversible luminescence switching, which are highly desirable for sensing and display technologies. alberts.edu.in
Table 2: Material Science Applications and Properties of Phenylpyrimidine Derivatives
| Compound/Complex | Application Area | Observed Properties | Reference |
|---|---|---|---|
| 4,6-Dimethyl-2-phenylpyrimidine | Optoelectronics | Electron-withdrawing component | |
| 4-Methyl-6-phenyl-pyrimidine-2-thiol | Advanced Sensors/Devices | Specific electronic properties | chiba-u.jp |
Application in Advanced Sensors and Devices
Research has demonstrated that self-assembled monolayers (SAMs) of pyrimidine-thiol derivatives can be used to functionalize the contacts of TFTs. For instance, in the fabrication of organic TFTs, isomers and related structures like 2-phenylpyrimidine-5-thiol and 4-(2-mercaptophenyl)pyrimidine have been employed to modify gold (Au) contacts. mdpi.comresearchgate.net This functionalization is a key step in tuning the electronic properties of the device.
The primary role of these pyrimidine-thiol SAMs is to control the work function of the metal electrodes. The work function is a critical parameter that influences the efficiency of charge injection from the electrode into the organic semiconductor. By forming a well-defined molecular layer at the interface, these compounds can systematically alter the work function, thereby reducing the contact resistance and improving the performance of both p-channel and n-channel transistors. mdpi.comresearchgate.net
Detailed studies have explored how the molecular structure of the pyrimidine-thiol, specifically the orientation of the pyrimidine ring and its inherent dipole moment, affects the work function of the gold surface. researchgate.net This ability to engineer the interface at the molecular level allows for the optimization of charge carrier injection, which is a fundamental aspect of sensor and transistor operation. The thiol group provides a strong anchoring point to the gold surface, ensuring the formation of a stable and ordered monolayer.
The application of these compounds is a key strategy in advancing organic electronics, where the performance is often limited by the interface properties rather than the bulk properties of the materials themselves. The use of pyrimidine-thiol derivatives in this context highlights their potential in creating more efficient and reliable advanced sensors and electronic devices. chemimpex.com
Research Findings on Pyrimidine-Thiol Derivatives in Organic Thin-Film Transistors
| Device Component | Material/Compound Used | Purpose/Finding | Reference |
| Transistor Type | Organic Thin-Film Transistors (TFTs) | To evaluate the effect of contact functionalization on device performance. | mdpi.com |
| Semiconductors | dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), pentacene, C60 | Used as the active channel material in p-channel and n-channel TFTs. | mdpi.com |
| Electrodes | Gold (Au) | Served as the source and drain contacts. | mdpi.com |
| Contact Functionalization | 2-phenylpyrimidine-5-thiol, 4-(2-mercaptophenyl)pyrimidine | Formed self-assembled monolayers (SAMs) on Au contacts to tune the work function and reduce contact resistance. | mdpi.comresearchgate.net |
Supramolecular Chemistry Involving 2 Phenylpyrimidine 4 Thiol Moieties
Self-Assembly of Pyrimidine-Thiol Containing Architectures
Self-assembly is a cornerstone of supramolecular chemistry, where molecules spontaneously organize into ordered structures. The pyrimidine-thiol unit is a powerful motif in this context, particularly in the formation of monolayers and coordination-driven superstructures.
The creation of functional supramolecular assemblies from pyrimidine-thiol building blocks is governed by several key design principles. nih.govacs.orgresearchgate.net The primary driving forces include non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. acs.orgrsc.org The thiol group (-SH) provides a specific anchoring point for chemisorption onto metal surfaces, most notably gold (Au), leading to the formation of highly ordered self-assembled monolayers (SAMs). tugraz.atmdpi.com
The structure of these SAMs is heavily influenced by the orientation of the pyrimidine (B1678525) ring and its nitrogen atoms. mdpi.comresearchgate.net These nitrogen atoms can interact with the metal surface, affecting the tilt and packing density of the molecules within the monolayer. mdpi.com Furthermore, the inherent dipole moment of the pyrimidine unit can be exploited to systematically tune the work function of the substrate, a critical factor in the engineering of organic electronic devices. tugraz.atresearchgate.net By altering the attachment point of the thiol group on the pyrimidine ring, the direction of this dipole moment relative to the surface can be controlled. researchgate.net The interplay of these intermolecular and molecule-substrate interactions dictates the final, thermodynamically stable architecture. nih.gov
Table 1: Key Interactions in Pyrimidine-Thiol Self-Assembly
| Interaction Type | Description | Role in Assembly |
|---|---|---|
| Thiol-Metal Bonding | Covalent-like chemisorption of the thiol group onto a metal substrate (e.g., Au). tugraz.at | Provides a strong, directional anchor for creating ordered monolayers. tugraz.atmdpi.com |
| π-π Stacking | Attraction between aromatic rings (phenyl and pyrimidine). | Contributes to the stability and dense packing of the assembled molecules. rsc.org |
| Hydrogen Bonding | Interaction between hydrogen-bond donors (e.g., N-H in the thione tautomer) and acceptors (e.g., pyrimidine nitrogen). rsc.orgresearchgate.net | Directs the formation of specific, ordered networks and enhances structural robustness. researchgate.net |
| Dipole-Dipole Interactions | Electrostatic interactions arising from the polar pyrimidine unit. tugraz.atresearchgate.net | Influences molecular orientation and allows for tuning of interfacial electronic properties. researchgate.net |
The 2-phenylpyrimidine (B3000279) scaffold is an excellent platform for the construction of metallo-supramolecular grids, which are highly ordered, nanoscale arrays of metal ions and organic ligands. qub.ac.uk These structures typically form through the self-assembly of metal ions with ditopic or polytopic ligands capable of binding in a specific geometry. researchgate.netresearchgate.net
By modifying the 2-phenylpyrimidine core, for instance, by introducing coordinating groups at the 4- and 6-positions, bis-tridentate ligands can be synthesized. researchgate.netrsc.org These ligands can then coordinate with transition metal ions like Zn(II) or Fe(II) to spontaneously form stable [2x2] grid-like complexes. researchgate.netresearchgate.net The pyrimidine and phenyl groups provide the rigid framework, while appended coordinating units, such as hydrazones or triazoles, serve as the metal-binding sites. researchgate.netresearchgate.net The thermodynamic drive toward the most stable, chelated structure guides the assembly process, resulting in the high-fidelity formation of these complex architectures. qub.ac.uk These grids are of significant interest for their potential applications in molecular electronics, information storage, and catalysis. qub.ac.uk
When 2-phenylpyrimidine-4-thiol is incorporated into a larger molecule containing a second thiol group, it can act as a bis-thiol ligand for the formation of coordination polymers. These are extended, often multi-dimensional, networks of metal ions linked by organic bridging ligands. ontosight.aiacs.org
Research has demonstrated the synthesis of copper(I) coordination polymers using bis(4-phenylpyrimidine-2-thio)alkane ligands. researchgate.net In these structures, the pyrimidine-thiol moieties are separated by a flexible alkane spacer. The thiol group (in its thiolate form) and the nitrogen atoms of the pyrimidine ring coordinate to the copper(I) centers. The length and flexibility of the spacer between the two pyrimidine units play a crucial role in determining the final structure of the polymer, which can range from one-dimensional chains to more complex three-dimensional networks. researchgate.net The formation of byproducts, such as dimeric and trimeric species linked by disulfide bonds, can also occur, highlighting the complex reaction landscape. chemrxiv.org
Table 2: Examples of Coordination Polymers with Related Ligands
| Metal Ion | Ligand Type | Resulting Structure | Reference |
|---|---|---|---|
| Cu(I) | bis(4-phenylpyrimidine-2-thio)alkane | [CunIn]-based coordination polymers | researchgate.net |
| Ag(I) | 2-aminopyrimidine and thiocyanate | 3D coordination polymer network | ontosight.ai |
| Cd(II) | 3,4-thiophenedicarboxylate and bis(pyridyl) ligands | 1D, 2D, and 3D coordination polymers | rsc.org |
Host-Guest Chemistry and Molecular Recognition
The ability of large, cage-like molecules (hosts) to encapsulate smaller molecules (guests) is a central theme in supramolecular chemistry. The this compound unit can be incorporated into macrocyclic or cage-like hosts to facilitate molecular recognition and encapsulation.
While direct studies encapsulating guests within a simple this compound host are not prevalent, the principles can be extrapolated from related systems. Pyrimidinophanes, which are macrocycles containing pyrimidine rings, have been shown to form stable complexes with guests like benzylammonium salts. researchgate.net The recognition is driven by a combination of ion-dipole interactions, hydrogen bonding, and π-π stacking between the guest and the host's pyrimidine rings. researchgate.net
Similarly, the encapsulation of fullerenes (e.g., C60) is a well-explored area of host-guest chemistry. rsc.orgd-nb.info Hosts for fullerenes often feature curved, electron-rich π-surfaces that are complementary to the convex surface of the fullerene guest. d-nb.infochinesechemsoc.org A host molecule incorporating the this compound moiety could offer both π-stacking interactions (from the phenyl and pyrimidine rings) and potentially C-H···S or C-H···N hydrogen bonds to stabilize the fullerene guest. chinesechemsoc.org The encapsulation process is often achieved by allowing the host to self-assemble around the guest in solution, leading to a thermodynamically stable host-guest complex. researchgate.net The thiol group could further be used to anchor these host-guest systems to surfaces or to incorporate them into larger dynamic systems.
Dynamic Covalent Chemistry (DCvC) Strategies Incorporating Thiol Functionality
Dynamic Covalent Chemistry (DCvC) utilizes reversible covalent reactions to create adaptable chemical systems that can respond to external stimuli. researchgate.net The thiol group of this compound is an ideal functional handle for engaging in several types of dynamic covalent reactions. rsc.org
Key DCvC reactions involving thiols include reversible thiol-disulfide exchange and reversible thio-Michael addition. acs.org
Thiol-disulfide exchange: In the presence of an oxidizing agent or at appropriate pH, thiols can reversibly form disulfide bonds (-S-S-). This equilibrium allows for the exchange of components within a molecular or polymeric system, enabling error-correction, self-healing, and templated synthesis. acs.orgrsc.org
Thio-Michael addition: This is the reversible addition of a thiol to an activated alkene, such as a maleimide (B117702). This reaction is often thermally reversible, allowing for the dynamic rearrangement of network crosslinks in polymer gels, which can lead to properties like self-healing or shape memory. rsc.org
By incorporating this compound as a building block, it is possible to design complex, responsive materials. For example, it could be used as a chain-end or cross-linker in a polymer network. Applying a stimulus, such as a change in redox potential or temperature, could trigger the thiol-based DCvC, leading to a change in the material's structure and properties. rsc.orgacs.org This strategy opens pathways to creating sophisticated, functional systems where the unique electronic and binding properties of the pyrimidine moiety are combined with the adaptive nature of dynamic covalent bonds.
Advanced Research on Biological Interaction Mechanisms Molecular Level Focus
Enzyme Inhibition Studies at the Molecular Level
Research into 2-phenylpyrimidine (B3000279) derivatives highlights their role as inhibitors of various enzymes crucial in pathological processes. The molecular interactions underpinning this inhibition are a key area of investigation, revealing how the compound's structural features contribute to its biological activity.
Investigation of Enzyme-Ligand Binding Interactions
In the context of kinase inhibition, derivatives of 2-phenylpyrimidine demonstrate a consistent binding mode. The pyrimidine (B1678525) core often acts as a scaffold, positioning other functional groups for optimal interaction within the enzyme's active site. nih.gov For instance, studies on related pyrimidine structures show that the pyrimidine moiety can be crucial for establishing stereospecific and mechanistically relevant interactions with the target enzyme. nih.gov The phenyl group at the 2-position is typically directed toward specific regions of the active site, contributing to the binding affinity through hydrophobic interactions. nih.gov
Characterization of Inhibition Kinetics and Molecular Targets
Kinetic studies on derivatives of 2-phenylpyrimidine have identified them as potent inhibitors of several key enzymes, with Cyclin-Dependent Kinases (CDKs) and fungal cytochrome P450 (CYP51) being prominent targets.
For example, a series of N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines, which share the phenylpyrimidine core, were identified as highly potent dual inhibitors of CDK2 and CDK9. nih.gov One lead compound, 20a , demonstrated significant inhibition of both CDK2 and CDK9 with IC₅₀ values of 0.004 μM and 0.009 μM, respectively. nih.gov Similarly, another study on 4-thiazol-2-anilinopyrimidine derivatives identified compounds that inhibit CDK9 with IC₅₀ values as low as 7 nM. nih.gov
In the realm of antifungal research, derivatives of 2-phenylpyrimidine have been developed as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in ergosterol (B1671047) biosynthesis. nih.gov Optimization of the 2-phenylpyrimidine scaffold led to the discovery of compounds with superior antifungal activity compared to the clinical drug fluconazole. nih.gov
The table below summarizes the inhibitory activity of selected 2-phenylpyrimidine derivatives against their molecular targets.
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
| N⁴-(thiazol-2-yl)-N²-(phenyl)pyrimidine-2,4-diamines | CDK2 | 0.004 µM | nih.gov |
| N⁴-(thiazol-2-yl)-N²-(phenyl)pyrimidine-2,4-diamines | CDK9 | 0.009 µM | nih.gov |
| 4-Thiazol-2-anilinopyrimidine derivatives | CDK9 | 7 nM | nih.gov |
| Fused bicyclic 4-amino-2-phenylpyrimidine derivatives | PDE4B | 7.5 nM | researchgate.net |
| Phenylpyrimidine CYP51 inhibitors | Candida albicans | MIC = 4 µg mL⁻¹ | nih.gov |
Molecular Docking and Dynamics for Binding Site Analysis (e.g., Telomerase Reverse Transcriptase, CDK9, CYP51)
Molecular docking and dynamics simulations have provided atomic-level resolution of how 2-phenylpyrimidine-based inhibitors interact with their target enzymes.
Telomerase Reverse Transcriptase (TERT): Telomerase is a crucial enzyme in cancer cell proliferation, making its catalytic subunit, TERT, an attractive therapeutic target. researchgate.net Molecular docking of 2-phenylpyrimidine coumarin (B35378) derivatives revealed that these compounds bind effectively within the TERT active site. researchgate.net The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions, effectively inhibiting the enzyme's function of extending telomeres. researchgate.net
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of gene transcription, and its inhibition is a promising strategy in cancer therapy. nih.gov X-ray crystal structures of inhibitors based on the anilinopyrimidine scaffold bound to CDK9 reveal critical binding interactions. nih.gov These studies show that the inhibitor sits (B43327) in the ATP-binding pocket, with the pyrimidine ring forming hydrogen bonds with the hinge region of the kinase. The phenyl group often fits into a hydrophobic pocket, contributing to the potency and selectivity of the compound. nih.govresearchgate.net
CYP51: Molecular docking of novel phenylpyrimidine inhibitors with fungal CYP51 has been instrumental in their design and optimization. nih.gov Docking studies predicted that the 2-phenylpyrimidine core could be modified to avoid steric clashes with amino acid residues like Pro230 and Met508 in the binding site. nih.gov This led to the design of new derivatives with improved fit and enhanced antifungal activity. The interactions typically involve the pyrimidine nitrogen coordinating with the heme iron of the cytochrome and the phenyl group engaging in hydrophobic interactions within the active site. nih.gov
The following table details the key molecular docking interactions for 2-phenylpyrimidine derivatives with their respective enzyme targets.
| Enzyme Target | Interacting Residues | Type of Interaction | Reference |
| Telomerase Reverse Transcriptase (TERT) | Not specified | Hydrogen bonding, Hydrophobic interactions | researchgate.net |
| CDK9 | Hinge region amino acids | Hydrogen bonding | nih.govresearchgate.net |
| CYP51 | Pro230, Met508 | Steric avoidance, Hydrophobic interactions | nih.gov |
| COX-2 | Arg513, His90 | Hydrogen bonding | rsc.org |
Protein Interaction Studies
Beyond direct enzyme inhibition, compounds based on the 2-phenylpyrimidine structure can modulate cellular functions by altering protein-protein interactions and signaling pathways.
Understanding Molecular Pathways Altered by Compound Interaction
The inhibition of key enzymes by 2-phenylpyrimidine derivatives has significant downstream effects on cellular signaling pathways.
Cell Cycle and Apoptosis Pathways: Inhibition of CDK2 and CDK9 by phenylpyrimidine-based compounds directly impacts cell cycle progression and apoptosis. nih.gov Mechanistic studies have shown that these inhibitors can induce G2/M cell cycle arrest and trigger apoptosis by downregulating the expression of cell cycle-related and anti-apoptotic proteins. nih.govnih.gov Specifically, CDK9 inhibition leads to the depletion of short-lived anti-apoptotic proteins, thereby reinstating the programmed cell death machinery in cancer cells. nih.gov
Wnt Signaling Pathway: The Telomerase Reverse Transcriptase (TERT) protein, a target of some phenylpyrimidine derivatives, is also known to activate Wnt signaling. Inhibition of TERT could therefore modulate this critical developmental and oncogenic pathway. nih.gov
Inflammatory Pathways: The pyrimidine nucleus is found in compounds that inhibit enzymes like COX-2, which are central to inflammatory pathways. rsc.org By blocking these enzymes, such compounds can reduce the production of pro-inflammatory mediators.
Ligand-Protein Binding Characterization
The characterization of the binding between 2-phenylpyrimidine-based ligands and their protein targets reveals both non-covalent and covalent interactions.
The majority of interactions observed in enzyme inhibition studies are non-covalent, primarily consisting of hydrogen bonds and hydrophobic interactions, as detailed in the molecular docking analyses. nih.govresearchgate.net These reversible interactions are characteristic of competitive inhibitors that occupy the enzyme's active site. rsc.org
However, the phenylpyrimidine scaffold can also be engineered for covalent interactions. A notable example is 4-iodo-6-phenylpyrimidine (4-IPP) , which acts as a suicide substrate for the macrophage migration inhibitory factor (MIF). researchgate.net This molecule covalently modifies the N-terminal proline residue of MIF, leading to irreversible inhibition of its biological activity. researchgate.net Similarly, the thiol group in 2-Phenylpyrimidine-4-thiol presents a potential site for forming covalent bonds, for instance, through a Michael addition reaction with a cysteine residue in a protein's binding pocket, a mechanism observed in other pyrimidine-based inhibitors. vu.nl
The ability to form both strong, reversible non-covalent bonds and permanent covalent bonds underscores the versatility of the 2-phenylpyrimidine scaffold in designing targeted protein inhibitors.
Future Directions and Emerging Research Avenues for 2 Phenylpyrimidine 4 Thiol
Exploration of Novel and Efficient Synthetic Pathways
The development of novel and efficient synthetic methodologies is fundamental to advancing the research and application of 2-Phenylpyrimidine-4-thiol. While classical condensation reactions are established, future efforts will likely concentrate on green chemistry principles and advanced synthetic technologies to improve yield, reduce waste, and increase accessibility.
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times and improve yields for the synthesis of pyrimidine (B1678525) derivatives. nih.govmdpi.com The application of microwave irradiation to the cyclocondensation reactions involved in forming the pyrimidine ring could lead to more energy-efficient and rapid production of this compound and its analogues.
Multi-component Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to form this compound in a single step would be a significant advancement in efficiency. researchgate.net This approach minimizes intermediate isolation steps, saving time, solvents, and resources.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would enable safer handling of reagents and allow for easier scale-up from laboratory to industrial production.
| Synthetic Strategy | Potential Advantages | Relevant Research Context |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Established for rapid synthesis of various heterocyclic compounds, including pyrimidines. nih.govmdpi.com |
| Nanocatalysis | High efficiency, catalyst reusability, green chemistry approach. | MgFe2O4 magnetic nanoparticles used for efficient synthesis of bis-pyrimidine analogues. derpharmachemica.com |
| Multi-component Reactions | High atom economy, reduced waste, simplified procedures. | Widely used for constructing complex heterocyclic scaffolds. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | A modern approach for the continuous and efficient production of chemical compounds. |
Advanced Computational Design and Prediction for Chemical Properties and Interactions
Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational methods can offer deep insights into its properties and potential applications.
Future computational studies could focus on:
Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular geometry of this compound and predict a wide range of properties. nih.govescholarship.org This includes electronic properties (HOMO-LUMO gap), vibrational spectra (FT-IR, Raman), and global chemical reactivity descriptors. researchgate.netnih.gov Such studies can help in understanding the molecule's stability, reactivity, and spectroscopic characteristics before engaging in extensive lab work.
Molecular Docking Simulations: To explore the potential of this compound in chemical biology and drug design, molecular docking can simulate its interaction with biological targets like enzymes or receptors. nih.gov For example, docking studies have been used to predict the binding affinity of similar pyrimidine derivatives to protein targets, providing a basis for designing new inhibitors. nih.govmdpi.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. researchgate.net Computational models can estimate the drug-likeness of this compound derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing.
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying interactions within complex biological systems, hybrid QM/MM methods can provide a high level of accuracy. This approach could be used to model the behavior of this compound within an enzyme's active site, elucidating reaction mechanisms or inhibition modes.
| Computational Method | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. | Optimized geometry, vibrational frequencies, HOMO-LUMO energies, reactivity indices. researchgate.netnih.gov |
| Molecular Docking | Simulation of binding to biological macromolecules. | Binding affinity, interaction modes, identification of potential biological targets. nih.govmdpi.com |
| ADMET Prediction | In silico evaluation of pharmacokinetic properties. | Bioavailability, metabolic stability, potential toxicity. researchgate.net |
| QM/MM Simulations | Modeling of interactions in complex biological environments. | Detailed insight into enzyme inhibition mechanisms or covalent bond formation. |
Integration into Hybrid Material Systems for Enhanced Functionality
The ability of the thiol group and the pyrimidine nitrogen atoms to coordinate with metal ions makes this compound an attractive building block for novel hybrid materials. chemimpex.com Future research in this area could lead to materials with tailored electronic, optical, or catalytic properties.
Emerging avenues include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound can act as a ligand to construct coordination polymers or MOFs. chemimpex.com The specific geometry and electronic nature of this compound could direct the formation of unique network structures with potential applications in gas storage, separation, or catalysis. The interaction between the phenyl and pyrimidine rings may also contribute to the stability of the resulting structures through π-π stacking. researchgate.net
Functionalized Nanoparticles: The thiol group provides an excellent anchor for grafting this compound onto the surface of metal nanoparticles (e.g., gold, silver). This functionalization could be used to modify the nanoparticles' surface properties, introduce specific functionalities, or create sensors where the pyrimidine unit acts as a recognition site.
Conductive Materials: The extended π-system of the molecule suggests potential for use in organic electronics. By integrating it into polymer backbones or as a component in charge-transfer complexes, it may be possible to develop new semiconducting or conductive materials.
Multi-functionalization and Multi-target Approaches in Chemical Biology Research
In modern drug discovery, there is a growing interest in multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously to achieve a synergistic therapeutic effect. nih.govnih.gov The scaffold of this compound is well-suited for derivatization to create such multi-functional molecules.
Future research directions are:
Scaffold for MTDLs: The phenyl ring and the pyrimidine core can be independently functionalized with other pharmacophores. This allows for the rational design of molecules that can interact with two or more distinct biological targets. For example, derivatives of thienopyrimidines have been designed as MTDLs to inhibit both 15-lipoxygenase and COX-2 enzymes. nih.govnih.gov
Bioconjugation and Chemical Probes: The thiol group is a versatile handle for bioconjugation via thiol-ene coupling or reaction with maleimides. bohrium.com This could be used to attach this compound to proteins, peptides, or other biomolecules to create targeted therapeutic agents or fluorescent probes for biological imaging.
Dual Functionalization: Advanced strategies could enable the attachment of two different molecular payloads to a single this compound molecule, using its inherent reactivity for dual functionalization of biomolecules. nih.gov
Expanding Scope in Advanced Catalysis Research
The coordination capabilities of this compound suggest its potential use as a ligand in transition metal catalysis. The combination of a "soft" thiol donor and "hard" nitrogen donors makes it a potentially versatile ligand for stabilizing various metal centers and influencing their catalytic activity.
Potential areas for development are:
Homogeneous Catalysis: Metal complexes of this compound could be synthesized and screened as catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. mdpi.com The electronic properties of the ligand could be tuned by modifying substituents on the phenyl ring to optimize catalytic performance.
Heterogeneous Catalysis: The ligand could be immobilized on a solid support (e.g., silica, polymer resin) to create a heterogeneous catalyst. This would combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
Asymmetric Catalysis: By introducing chiral centers into the this compound scaffold, it may be possible to develop chiral ligands for use in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.
Green Catalysis: The development of catalysts based on this compound could align with the principles of green chemistry, aiming for reactions that proceed under mild conditions, in environmentally benign solvents, and with high efficiency. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Phenylpyrimidine-4-thiol with high purity?
- Methodological Answer :
- Nucleophilic Substitution : Start with 2-chloro-4-phenylpyrimidine and react with thiourea or sodium hydrosulfide under reflux in ethanol. Monitor reaction progress via TLC.
- Purification : Use recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
- Yield Optimization : Adjust reaction time (8–12 hours) and temperature (70–80°C) to minimize byproducts like disulfide derivatives .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and pyrimidine carbons (δ 150–160 ppm). The thiol (-SH) proton appears as a broad singlet (δ 3.5–4.5 ppm) in DMSO-d₆ .
- FT-IR : Confirm S-H stretch (~2550 cm⁻¹) and C=S vibration (~1250 cm⁻¹).
- X-ray Crystallography : Grow single crystals via slow evaporation in DMF/ether. Resolve the structure to confirm planarity of the pyrimidine ring and dihedral angles between phenyl and thiol groups .
Q. What safety protocols are critical during synthesis and waste disposal?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation due to potential respiratory irritation.
- Waste Management : Collect thiol-containing waste in sealed containers labeled "Reactive Sulfur Compounds." Neutralize acidic/byproduct residues with 10% NaOH before disposal via licensed hazardous waste services .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s coordination chemistry with transition metals?
- Methodological Answer :
- Ligand Screening : Test reactivity with Cu(II), Zn(II), and Fe(III) salts in methanol/water solutions. Monitor complex formation via UV-Vis (absorbance shifts at 300–400 nm) .
- Stoichiometry Determination : Use Job’s method or molar ratio plots to identify metal-ligand ratios (e.g., 1:2 for Cu(II)).
- Stability Analysis : Perform cyclic voltammetry to assess redox behavior of metal complexes in aqueous buffers (pH 4–9) .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive) be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and culture conditions (Mueller-Hinton agar, 37°C).
- Structure-Activity Relationship (SAR) : Compare derivatives with modified phenyl or thiol groups. Test solubility in DMSO/PBS to rule out false negatives due to poor bioavailability .
- Mechanistic Studies : Perform time-kill assays and reactive oxygen species (ROS) detection to differentiate bacteriostatic vs. bactericidal effects .
Q. What computational strategies predict the electronic properties of this compound for material science applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to estimate conductivity (e.g., ~4.2 eV for the free ligand) .
- Molecular Docking : Simulate interactions with biological targets (e.g., glutathione reductase) using AutoDock Vina. Prioritize binding poses with lowest Gibbs free energy (ΔG ≤ -7.0 kcal/mol) .
Q. How can polymorphism in crystallographic studies be addressed?
- Methodological Answer :
- Crystallization Screening : Use solvent diffusion (e.g., DMF/acetone vs. THF/hexane) to isolate polymorphs.
- Thermal Analysis : Perform DSC/TGA to identify phase transitions (e.g., endothermic peaks at 180–200°C indicate stable forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
